2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid

Description

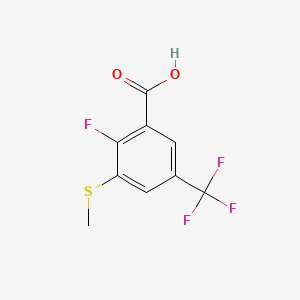

2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative featuring a trifluoromethyl group at position 5, a methylthio (-SMe) group at position 3, and a fluorine atom at position 2. This substitution pattern combines electron-withdrawing (fluoro, trifluoromethyl) and mildly electron-donating (methylthio) groups, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula |

C9H6F4O2S |

|---|---|

Molecular Weight |

254.20 g/mol |

IUPAC Name |

2-fluoro-3-methylsulfanyl-5-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C9H6F4O2S/c1-16-6-3-4(9(11,12)13)2-5(7(6)10)8(14)15/h2-3H,1H3,(H,14,15) |

InChI Key |

WFJROTNZQGTBKU-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=CC(=C1F)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The choice of reagents and catalysts is crucial to achieving efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: The compound’s unique functional groups make it a valuable probe in biochemical studies, especially in understanding enzyme interactions.

Mechanism of Action

The mechanism by which 2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Acidity and Solubility

- Target Compound : Predicted pKa ~1.8–2.3 due to fluorine and trifluoromethyl groups. Methylthio group increases logP (lipophilicity), favoring organic solvent solubility .

- Non-Fluorinated Analog (3-(Methylthio)-5-(trifluoromethyl)benzoic Acid): Higher pKa (~3.0) and greater solubility in polar solvents .

Biological Activity

2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid (CAS: 2734778-07-3) is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group and a methylthio substituent, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects in various biological systems, and relevant case studies.

- Molecular Formula : C₉H₆F₄O₂S

- Molecular Weight : 254.2 g/mol

- IUPAC Name : this compound

- Structure :

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:

-

Metabotropic Glutamate Receptor Modulation :

- Research indicates that compounds with similar structures can act as allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various central nervous system disorders such as anxiety and schizophrenia . The unique substituents in this compound may enhance selectivity and potency compared to existing modulators.

- Antimicrobial Activity :

Biological Activity Overview

Case Studies and Research Findings

-

Study on mGluR Modulators :

- A study published in the Journal of Medicinal Chemistry explored various scaffolds for mGluR5 modulation, revealing that structurally similar compounds could exhibit diverse modes of action, including both positive and negative allosteric modulation. This suggests that this compound might be a candidate for further investigation in CNS disorder treatments .

- Antimicrobial Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.